molecular formula C10H12FNO2 B7498742 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide

3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B7498742
M. Wt: 197.21 g/mol
InChI Key: LCPRUXRTEQXMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as FHEM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. FHEM belongs to the class of benzamide derivatives and has a molecular formula of C10H12FNO2.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is not fully understood. However, studies have suggested that 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide reduces the production of these inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide exhibits potent anti-inflammatory and analgesic effects in various animal models. 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. Additionally, 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to reduce the expression of COX-2 enzyme, which is upregulated during inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to exhibit good pharmacokinetic properties, making it suitable for oral administration.
However, one of the limitations of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is its poor solubility in water, which can limit its bioavailability. Additionally, the exact mechanism of action of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is not fully understood, which can make it challenging to optimize its pharmacological effects.

Future Directions

There are several future directions for the research on 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide. One of the primary areas of research is the optimization of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide's pharmacological effects. This can be achieved by identifying the exact mechanism of action of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide and developing more potent analogs.
Another future direction is the development of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide as a potential drug candidate for the treatment of various diseases. This can be achieved by conducting preclinical and clinical studies to evaluate the safety and efficacy of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide in humans.
Conclusion
In conclusion, 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is a promising chemical compound that has potential applications in the field of medicine. The synthesis of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide involves the reaction of 3-fluorobenzoyl chloride with N-methyl ethanolamine in the presence of a base. 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide exhibits anti-inflammatory and analgesic properties by inhibiting the activity of COX-2 enzyme. 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. However, the exact mechanism of action of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is not fully understood, and more research is needed to optimize its pharmacological effects.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide involves the reaction of 3-fluorobenzoyl chloride with N-methyl ethanolamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide in its pure form. The purity of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is the development of 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide as a potential drug candidate for the treatment of various diseases. Studies have shown that 3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

3-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPRUXRTEQXMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.